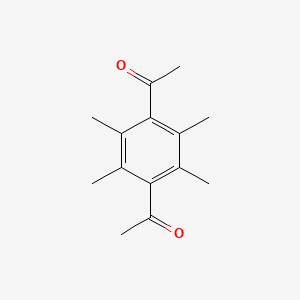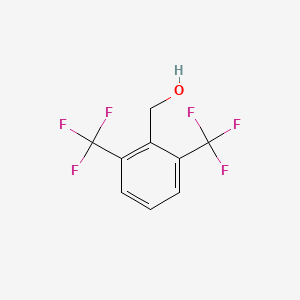
Ethanone, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethanone groups attached to a 2,3,5,6-tetramethyl-1,4-phenylene core
Méthodes De Préparation
The synthesis of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields.
Analyse Des Réactions Chimiques
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ethanone groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl groups on the phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., NO2+ for nitration). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances and polymers, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of key enzymes, thereby affecting the overall metabolic flux.
Comparaison Avec Des Composés Similaires
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3,5,6-tetramethyl-1,4-phenylenediamine and 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis(methanol) share structural similarities.
Propriétés
Numéro CAS |
15517-58-5 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-7-8(2)14(12(6)16)10(4)9(3)13(7)11(5)15/h1-6H3 |
Clé InChI |
LWEPWZCIDHRXGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C |
SMILES canonique |
CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)

![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)


![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)
![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)


![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)

